molecular formula C22H25NO3 B12841387 tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate

Cat. No.: B12841387
M. Wt: 351.4 g/mol
InChI Key: UISRFQHMMKJWDM-UHFFFAOYSA-N
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Description

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is a specialized synthetic building block designed for advanced research and development, particularly in medicinal and organic chemistry. This compound features two key protective groups: the diphenylmethylene imine, which protects a primary amine functionality , and the tert-butyl carbonate (Boc) group, which protects an alcohol. The molecule also contains an allyl group, which offers a handle for further chemical transformations through reactions such as cross-couplings. Its primary research value lies in the multi-step synthesis of complex molecules, especially amino acid derivatives and peptides. The protected amine is a common strategy in synthesis to prevent side reactions and allows for selective deprotection under mild acidic conditions . Similarly, the Boc group can be cleaved under acidic conditions, providing orthogonal protection strategies when building complex molecular architectures. Researchers may employ this reagent in the development of novel pharmacologically active compounds, such as enzyme inhibitors . This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(benzhydrylideneamino)methyl]prop-2-enyl tert-butyl carbonate

InChI

InChI=1S/C22H25NO3/c1-17(16-25-21(24)26-22(2,3)4)15-23-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14H,1,15-16H2,2-4H3

InChI Key

UISRFQHMMKJWDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(=C)CN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate typically involves the reaction of glycine derivatives with diphenylmethylene chloride and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate involves its role as a protecting group. The diphenylmethylene group protects the amino group from unwanted reactions during synthesis, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur at other functional groups in the molecule. The compound is eventually deprotected under specific conditions to yield the desired product .

Comparison with Similar Compounds

Table 1: Structural Features and Functional Groups

Compound Name Key Functional Groups Substituents/Modifications Reference
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate Allyl carbonate, diphenylmethyleneamino Allyl backbone with tert-butyl protection Target
tert-Butyl (2S)-({N-[(2R)-2-(2-fluoro-biphenyl-4-yl)propanoyl]-L-alanyl}amino)(phenyl)acetate Fluoro-biphenyl, alanyl, phenyl acetate Stereospecific R/S configuration
tert-Butyl phenyldiazoacetate Diazoacetate, tert-butyl ester Aromatic diazo group
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate Polyethylene glycol (PEG)-like chain Ether linkages, carbamate
tert-Butyl 2-(4-aminophenyl)acetate Aminoaryl, acetate Para-aminophenyl group

Key Observations :

  • The target compound’s allyl carbonate group distinguishes it from esters (e.g., tert-butyl phenyldiazoacetate ) and carbamates (e.g., PEG-like derivatives ).
  • Diphenylmethyleneamino groups (target) vs. fluoro-biphenyl () or aminoaryl () substituents influence electronic and steric profiles.

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) [α]D^20^ (c = 1, EtOH) Yield (%) Molecular Weight Reference
This compound Data not available Data not available Data not available ~357.4 (calc.) Target
tert-Butyl (2S)-({N-[(2R)-2-(2-fluoro-biphenyl-4-yl)propanoyl]-L-alanyl}amino)(phenyl)acetate 105–107 +127.2 70 505 (M-H)+
tert-Butyl phenyldiazoacetate N/A N/A 53–98 ~235.3 (calc.)
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate N/A N/A N/A 248.32

Key Observations :

  • Fluorinated analogs () exhibit higher optical rotations ([α]D^20^ = +127.2 to +213.4) due to chiral centers, whereas non-chiral tert-butyl esters () lack optical activity.
  • Yields vary significantly: fluorinated biphenyl derivatives achieve 40–70% yields (stereochemistry-dependent) , while tert-butyl phenyldiazoacetates reach 53–98% via carbene insertion .

Key Observations :

  • Peptide coupling reagents (EDC/HOBt) are common for tert-butyl carbamates/esters (), while carbene insertion () offers high yields for diazoacetates.
  • Stereochemical outcomes (e.g., ’s 40% vs. 70% yields) highlight the sensitivity of fluorinated systems to reaction conditions.

Biological Activity

Introduction

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H23NO3
  • Molecular Weight : 301.38 g/mol
  • Functional Groups : Carbonate, amine, and allylic structures.

This compound is characterized by its unique combination of functional groups that may contribute to its biological activities.

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl carbonate derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. Inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease, where the accumulation of β-amyloid plaques is a hallmark feature.

  • Selectivity : Compounds have shown selectivity toward BChE over AChE, which may reduce potential side effects associated with non-selective inhibitors .

Antioxidant Activity

The antioxidant properties of tert-butyl carbonate derivatives have been evaluated using various assays, including ABTS and FRAP. These assays measure the ability of compounds to scavenge free radicals and prevent oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies

  • Alzheimer's Disease Models : In studies involving animal models for Alzheimer's disease, tert-butyl carbonate derivatives demonstrated a reduction in β-amyloid aggregation and improved cognitive function. The lead compound showed an IC50 value for AChE inhibition comparable to known inhibitors like tacrine .
  • Neuroprotection Studies : In vitro studies revealed that these compounds could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effects were attributed to their antioxidant activity and ability to inhibit lipid peroxidation .

ADMET Properties

Computational analysis has suggested favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for tert-butyl carbonate derivatives. These properties indicate good permeability across the blood-brain barrier and moderate risk for cardiac toxicity, making them promising candidates for further development as therapeutic agents .

Data Summary

PropertyValue
Molecular Weight301.38 g/mol
AChE IC501.90 ± 0.16 µM
BChE IC500.084 ± 0.008 µM
Antioxidant ActivityHigh (measured by ABTS and FRAP assays)
Blood-Brain Barrier PermeabilityGood

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